molecular formula C7H15NO2 B12830616 ((2R,6R)-Piperidine-2,6-diyl)dimethanol

((2R,6R)-Piperidine-2,6-diyl)dimethanol

Katalognummer: B12830616
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: MCEPYPBCTYUNDH-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2R,6R)-Piperidine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring substituted with two hydroxymethyl groups at the 2 and 6 positions, both in the R configuration. Its unique structure makes it a valuable building block in the synthesis of complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6R)-Piperidine-2,6-diyl)dimethanol typically involves the reduction of a suitable precursor. One common method is the catalytic hydrogenation of a piperidine derivative under specific conditions. For instance, the reduction of 2,6-diformylpiperidine using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

((2R,6R)-Piperidine-2,6-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of piperidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-2,6-dicarboxylic acid, while substitution reactions can produce various piperidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((2R,6R)-Piperidine-2,6-diyl)dimethanol is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine

This compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

Wirkmechanismus

The mechanism of action of ((2R,6R)-Piperidine-2,6-diyl)dimethanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, some derivatives may act as inhibitors of enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,6R)-2,6-Dimethylpiperazine: Another chiral piperidine derivative with similar structural features.

    (2R,6R)-Hydroxynorketamine: A metabolite of ketamine with significant biological activity.

Uniqueness

((2R,6R)-Piperidine-2,6-diyl)dimethanol is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in multiple research and industrial applications.

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

[(2R,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7-/m1/s1

InChI-Schlüssel

MCEPYPBCTYUNDH-RNFRBKRXSA-N

Isomerische SMILES

C1C[C@@H](N[C@H](C1)CO)CO

Kanonische SMILES

C1CC(NC(C1)CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.